N-(n-Docosyl)aniline
Description
N-(n-Docosyl)aniline is a substituted aniline derivative featuring a linear 22-carbon alkyl chain (docosyl group) attached to the nitrogen atom of the aniline moiety. Its structure consists of a phenyl group bonded to an amine nitrogen, which is further substituted with a long hydrophobic alkyl chain.
Properties
IUPAC Name |
N-docosylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H51N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-29-28-25-22-21-23-26-28/h21-23,25-26,29H,2-20,24,27H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXBOHNVJVHVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(n-Docosyl)aniline can be synthesized through the N-alkylation of aniline with docosyl halides. The reaction typically involves the use of a base such as sodium or potassium hydroxide to deprotonate the aniline, followed by the addition of the docosyl halide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: N-(n-Docosyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted aniline derivatives with various functional groups.
Scientific Research Applications
N-(n-Docosyl)aniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of N-(n-Docosyl)aniline involves its interaction with various molecular targets and pathways. The long alkyl chain allows the compound to integrate into lipid membranes, potentially disrupting membrane integrity and function. This property is particularly relevant in its antimicrobial activity, where it can compromise the cell membrane of bacteria, leading to cell death.
Comparison with Similar Compounds
Structural and Physical Properties
The docosyl chain significantly alters properties compared to shorter-chain or aromatic-substituted anilines:
| Compound | Molecular Formula | Molecular Weight | Melting Point | Solubility | Key Structural Feature |
|---|---|---|---|---|---|
| N-(n-Docosyl)aniline | C₆H₅NH(C₂₂H₄₅) | ~433.8 g/mol | High (solid) | Insoluble in water; soluble in non-polar solvents (e.g., hexane) | Long alkyl chain (C22) |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 g/mol | 2–3°C | Miscible with organic solvents | Two methyl groups on N |
| N-(4-Methoxybenzyl)aniline | C₁₄H₁₅NO | 213.28 g/mol | Not reported | Moderate polarity | Methoxybenzyl substituent |
| N-(2,6-Dichlorophenyl)aniline | C₁₂H₉Cl₂N | 238.11 g/mol | Not reported | Low water solubility | Dichlorophenyl substituent |
| N-Allyl-N-(3-methoxybenzyl)aniline | C₁₇H₁₉NO | 253.34 g/mol | Not reported | Soluble in polar aprotic solvents | Allyl and methoxybenzyl groups |
Key Observations :
- The docosyl chain in this compound increases molecular weight and hydrophobicity, making it less volatile and more lipid-soluble than smaller alkyl analogs like N,N-Dimethylaniline .
- Compared to aromatic-substituted anilines (e.g., N-(2,6-Dichlorophenyl)aniline), the docosyl derivative lacks electronegative substituents, reducing its reactivity in electrophilic aromatic substitution .
Key Observations :
- The synthesis of this compound would require long-chain alkyl halides and prolonged reaction times due to steric hindrance from the bulky docosyl group. This contrasts with smaller N-alkyl derivatives like N,N-Dimethylaniline, which are synthesized efficiently via simple alkylation .
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